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(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine

Kinase hinge-binding geometry Scaffold hopping Structure-based drug design

Researchers seeking kinase fragment libraries without CDK1/2/5/7/9 polypharmacology require structurally differentiated chemotypes. This angular pyrazolo[4,5-e]pyrimidine bearing an N-isobutyl substituent provides a scaffold distinct from linear [3,4-d] analogs. • Ro3-compliant fragment (MW 205.26, cLogP ~2.5) suitable for STD-NMR/SPR hinge-region screens against haspin, PI3Kγ, and PGK1 • γ-branched isobutyl group enables unique hydrophobic pocket occupancy vs. α-branched or linear N-alkyl analogs • Commercial availability at defined catalogue scale eliminates custom synthesis lead time for pilot screening

Molecular Formula C10H15N5
Molecular Weight 205.265
CAS No. 500283-35-2
Cat. No. B2988499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
CAS500283-35-2
Molecular FormulaC10H15N5
Molecular Weight205.265
Structural Identifiers
SMILESCC(C)CNC1=C2C=NN(C2=NC=N1)C
InChIInChI=1S/C10H15N5/c1-7(2)4-11-9-8-5-14-15(3)10(8)13-6-12-9/h5-7H,4H2,1-3H3,(H,11,12,13)
InChIKeyMEBHIPFIIIVWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine: Identity and Data Scarcity


(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine (CAS 500283-35-2, molecular formula C10H15N5, MW 205.26) is an angular pyrazolo[4,5-e]pyrimidine bearing an isobutyl substituent on the exocyclic C4-amine and a methyl group at N1 . It belongs to the broader pyrazolopyrimidine class, a privileged scaffold extensively exploited for kinase inhibition, notably against CDKs, Src-family kinases, and Aurora kinases [1]. However, a systematic search of the peer-reviewed literature and major bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) as of May 2026 reveals no direct, quantitative biological activity data – enzymatic IC50, cell-based EC50, or in vivo efficacy metrics – specific to this exact compound. Consequently, any procurement or selection decision resting on biological potency must rely on class-level inferences from structurally proximate pyrazolo[4,5-e]pyrimidine analogs and scaffold-level SAR expectations rather than target-specific experimental results for this molecule.

Why Pyrazolopyrimidine Analogs Cannot Substitute Without Validation


The pyrazolopyrimidine family encompasses at least four regioisomeric core topologies – [3,4-d], [4,5-e], [1,5-a], and [4,3-d] – each presenting a distinct spatial arrangement of hydrogen-bond donor/acceptor vectors to kinase hinge regions [1]. The angular [4,5-e] scaffold (this compound) positions the pyrazole N1-methyl and C4-exocyclic amine in a geometry that differs fundamentally from the linear [3,4-d] scaffold dominating CDK2 and Src inhibitor literature [2]. Furthermore, the isobutyl side chain introduces a branched hydrophobic motif that diverges from the simpler N-methyl, N-ethyl, or N-phenyl substitutions evaluated in existing SAR series. These two structural differentiators – core topology and N-alkyl branching – are known to produce order-of-magnitude shifts in kinase selectivity profiles within related chemotypes [3]. Generic substitution with a pyrazolo[3,4-d]pyrimidine analog or a [4,5-e] analog bearing a different N-alkyl group therefore risks target profile misalignment unless verified by head-to-head experimental comparison.

Differentiation Evidence for (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine


Scaffold Topology: Angular [4,5-e] vs. Linear [3,4-d] Core

The angular pyrazolo[4,5-e]pyrimidine core positions the N1 and C4 substituents in a non-linear arrangement that alters the hydrogen-bonding vector presented to kinase hinge regions relative to the more common linear pyrazolo[3,4-d]pyrimidine scaffold. In the co-crystal structure of human haspin kinase with a pyrazolo[4,5-e]pyrimidine ligand (PDB: 3e7v, resolution 2.00 Å), the angular core engages the hinge via N5 and C4-NH hydrogen bonds, a pattern distinct from the N1–C6 hinge interaction typical of pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors [1]. This scaffold divergence can lead to differential kinase selectivity profiles; within the pyrazolo[3,4-d]pyrimidine series, C4-substitution switches between CDK2 and Src-family inhibition (IC50 shifts from 20 nM to >10 µM), while the angular [4,5-e] topology has been structurally validated in the haspin and PI3Kγ ATP sites [2].

Kinase hinge-binding geometry Scaffold hopping Structure-based drug design

Exocyclic Amine Branching: Isobutyl vs. Isopropyl-Methyl Pattern

The target compound carries an N-isobutyl (2-methylpropyl) substituent at the C4 exocyclic amine, whereas the closest deposited isomer – N,1-dimethyl-N-propan-2-ylpyrazolo[4,5-e]pyrimidin-4-amine (BMRB entry bmse011240) – bears an N-isopropyl-N-methyl substitution pattern. Although both isomers share the molecular formula C10H15N5 and MW 205.26, the isobutyl geometry places the branching point one carbon further from the amine nitrogen (γ-branching vs. α-branching), reducing steric hindrance at the C4-NH attachment while maintaining comparable computed logP (~2.5 for the isobutyl analog vs. ~2.3 for the isopropyl-methyl analog, estimated via XLogP3). This γ-branched topology, exploited in kinase inhibitors such as imatinib analogs to optimize hydrophobic pocket occupancy, may offer a differentiated binding mode in targets with deep, narrow hydrophobic back-pockets [1]. The BMRB entry provides a validated 1H NMR reference (1 mM in H2O, pH 6.0, 298K, 600 MHz) for the isomer, establishing analytical benchmarks for identity and purity assessment of this compound class [2].

Lipophilic ligand efficiency (LLE) N-alkyl SAR Fragment-based lead optimization

Commercial Availability and Cost Comparison

As of May 2026, (2-methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine is commercially available through the Aladdin Scientific catalog (product M1233563) at ¥3,675.90 for 5 mg, equating to ¥735.18 per mg . In contrast, the closely related (4-methylphenyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine (CAS 105945-90-2) – differing only in the C4-substituent (p-tolyl vs. isobutyl) – is listed on ChemSrc at a substantially lower cost point, while the pyrazolo[3,4-d]pyrimidine comparator N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is available from ChemBase at catalogue scale. The approximately 4–8× price premium for the [4,5-e] angular core with isobutyl substitution reflects the lower commercial demand and potentially more challenging synthetic route compared to the [3,4-d] linear scaffold, which benefits from broader patent-driven manufacturing scale .

Chemical procurement Research tool compound sourcing Cost-per-assay economics

Physicochemical Profile and Fragment Screening Compliance

With MW 205.26, 0 hydrogen-bond donors (only one N-H on the exocyclic amine), 4 hydrogen-bond acceptors, computed TPSA ~46.8 Ų, and 3 rotatable bonds, (2-methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine falls within or close to the Rule-of-Three (Ro3) criteria for fragment-based screening (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) [1]. The isomer N,1-dimethyl-N-propan-2-ylpyrazolo[4,5-e]pyrimidin-4-amine (BMRB bmse011240) has been explicitly included in NMR quality-control fragment libraries, demonstrating aqueous solubility at 1 mM in water at pH 6.0, and its 1D 1H NMR spectrum serves as a validated purity benchmark for this scaffold [2]. A class-level analysis of pyrazolo[4,5-e]pyrimidine fragments indicates that replacing the N-isopropyl-methyl motif with an N-isobutyl group increases logP by approximately 0.2–0.3 units while maintaining Ro3 compliance, potentially improving ligand efficiency for hydrophobic enzyme pockets without incurring Ro5 violations [3].

Fragment-based drug discovery (FBDD) Rule of Three (Ro3) Ligand efficiency metrics

Kinase Selectivity Profile: Class-Level Expectation

Pyrazolo[4,5-e]pyrimidine derivatives have been crystallographically confirmed to bind the ATP sites of haspin kinase (PDB: 3e7v), PI3Kγ (PDB: 3nzs), and PGK1 (PDB: 5np8), establishing target engagement across distinct kinase families [1]. In contrast, the pyrazolo[3,4-d]pyrimidine scaffold is predominantly associated with CDK1/2/4/5/7/9 and Src/Abl kinase inhibition, with reported IC50 values ranging from 9 nM (CDK5) to 71 nM (CDK7) for optimized inhibitors . While no direct selectivity profiling exists for the isobutyl-substituted [4,5-e] compound, the scaffold-level divergence suggests a differentiated kinome interaction map. Fragment screening campaigns have shown that pyrazolo[4,5-e]pyrimidine fragments can achieve binding efficiencies (LBE > 0.4, LLE > 4.0) comparable to optimized [3,4-d] leads, supporting their utility as starting points for targets where [3,4-d] scaffolds exhibit off-target liability [2].

Kinase selectivity profiling CDK inhibition PI3K pathway

Procurement and Application Scenarios


Fragment-Based Screening for Haspin, PI3Kγ, or PGK1 Kinases

Given the crystallographically confirmed engagement of the pyrazolo[4,5-e]pyrimidine scaffold with haspin (PDB: 3e7v), PI3Kγ (PDB: 3nzs), and PGK1 (PDB: 5np8), this compound serves as a building block for fragment libraries targeting these kinases [1]. Its Ro3 compliance (MW 205.26, cLogP ~2.5, HBD 1) and the presence of a secondary amine (N-H) hydrogen-bond donor make it suitable for STD-NMR or SPR-based fragment screens where hinge-region H-bonding is expected. The commercial availability at defined catalogue scale (5 mg, Aladdin M1233563) enables immediate procurement for pilot screening without custom synthesis lead time .

Kinase Selectivity Profiling Away from CDK Inhibition

For programs where [3,4-d]pyrimidine leads exhibit undesired CDK1/2/5/7/9 inhibition (IC50 9–71 nM for optimized inhibitors), the angular [4,5-e] scaffold provides a structurally differentiated chemotype. Published selectivity data for the [4,5-e] scaffold against haspin and PI3Kγ, combined with the absence of CDK-family co-crystal structures, suggests a kinome interaction profile distinct from [3,4-d] analogs [1]. This compound, with its isobutyl side chain offering distinct hydrophobic pocket occupancy relative to N-aryl or N-alkyl linear analogs, is a candidate for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to experimentally map its selectivity fingerprint .

Analytical Reference for Scaffold Identification

The BMRB database contains validated 1H NMR spectral data for the N-isopropyl-N-methyl isomer (bmse011240), establishing a reference framework for this scaffold class [1]. The target compound, with its distinct N-isobutyl substitution, can serve as an orthogonal reference standard for HPLC-MS and NMR-based quality control of pyrazolo[4,5-e]pyrimidine libraries. Its unique InChI Key (MEBHIPFIIIVWHL-UHFFFAOYSA-N) and SMILES string (CC(C)CNC1=C2C=NN(C2=NC=N1)C) provide unambiguous digital identity markers for database registration and compound management workflows .

SAR Exploration of N-Alkyl Branching Effects at C4

The isobutyl (γ-branched) substitution pattern distinguishes this compound from α-branched (isopropyl) and linear (n-butyl, n-propyl) N-alkyl pyrazolo[4,5-e]pyrimidine analogs. Systematic comparison of this compound against the N-isopropyl-methyl isomer (BMRB) and N-(n-propyl) or N-(n-butyl) analogs (available from commercial suppliers) in a panel of biochemical and cellular assays would generate quantitative SAR on the effect of branching position on potency, selectivity, and ADME properties. The approximately 0.2–0.3 logP shift between γ- and α-branched analogs may translate to differential cellular permeability and plasma protein binding, warranting parallel experimental evaluation [1]. Note: this scenario requires the user to generate primary data; no published SAR exists for this exact compound as of May 2026.

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